[1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid
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Overview
Description
Boronic acid, B-[2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-: is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a complex heterocyclic structure, which includes a pyrrolo[2,3-b]pyridine core substituted with a phenylsulfonyl group and a methyl group. The unique structural features of this compound make it a valuable reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boronic acid, B-[2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- typically involves multi-step organic synthesis. One common approach is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Boronic acid, B-[2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes.
Scientific Research Applications
Chemistry: In chemistry, Boronic acid, B-[2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- is widely used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds . This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological and medical research, this compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition. Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues.
Industry: In the industrial sector, Boronic acid, B-[2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- is used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable complexes with diols makes it useful in the design of sensors and separation technologies.
Mechanism of Action
The mechanism of action of Boronic acid, B-[2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, leading to the formation of boronate esters . This interaction is crucial in enzyme inhibition, where the compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting enzyme activity.
Comparison with Similar Compounds
1-(Phenylsulfonyl)-2-indolylboronic acid MIDA ester: This compound shares a similar boronic acid functional group and phenylsulfonyl substitution but differs in the heterocyclic core structure.
Phenylboronic acid: A simpler boronic acid derivative with a phenyl group attached to the boronic acid functional group.
2-Methylphenylboronic acid: Similar to the target compound but lacks the complex heterocyclic structure and phenylsulfonyl group.
Uniqueness: Boronic acid, B-[2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- is unique due to its complex heterocyclic structure, which imparts specific reactivity and selectivity in chemical reactions. The presence of the phenylsulfonyl group enhances its stability and makes it a valuable reagent in various synthetic applications.
Properties
IUPAC Name |
[1-(benzenesulfonyl)-2-methylpyrrolo[2,3-b]pyridin-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BN2O4S/c1-10-9-12-13(15(18)19)7-8-16-14(12)17(10)22(20,21)11-5-3-2-4-6-11/h2-9,18-19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPSFUIWXDEGJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=C(N(C2=NC=C1)S(=O)(=O)C3=CC=CC=C3)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726127 |
Source
|
Record name | [1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1089669-74-8 |
Source
|
Record name | [1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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